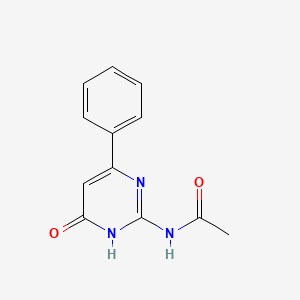

2-Acetamido-6-phenyl-4-pyrimidinone

Description

Contextualization within the Broader Field of Nitrogen Heterocycle Research

Nitrogen heterocycles are organic compounds containing a ring structure with at least one nitrogen atom. Their diverse structures and ability to participate in a wide array of chemical reactions make them crucial in medicinal chemistry. wjarr.com Pyrimidines, a class of diazines with two nitrogen atoms at positions 1 and 3 of a six-membered ring, are fundamental to this field. wjarr.comresearchgate.net Their derivatives are not only essential components of nucleic acids (uracil, thymine, and cytosine) but are also found in numerous synthetic compounds with a wide range of biological activities. researchgate.netwikipedia.org

The versatility of the pyrimidine (B1678525) ring allows for structural modifications at multiple positions, leading to a vast library of derivatives with diverse pharmacological properties. nih.gov These properties include antimicrobial, antiviral, anticancer, anti-inflammatory, and cardiovascular effects. wjarr.comresearchgate.net The ability of the pyrimidine nucleus to form hydrogen bonds and act as a bioisostere for other aromatic systems further enhances its utility in drug design. nih.gov The study of pyrimidine derivatives, therefore, remains a highly active area of research, with thousands of publications dedicated to their synthesis and biological evaluation. researchgate.netghalib.edu.af

Historical Development of Pyrimidinone Synthesis and Early Academic Interest in Related Scaffolds

The history of pyrimidine chemistry dates back to the 19th century, with the isolation of pyrimidine derivatives like alloxan. However, the first laboratory synthesis of a pyrimidine was achieved by Grimaux in 1879, who prepared barbituric acid. wikipedia.org The systematic study of pyrimidines began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines and coined the name "pyrimidin" in 1885. wikipedia.org

The synthesis of pyrimidinones (B12756618), a class of pyrimidines bearing a carbonyl group, has been a subject of interest for over a century. A common and long-standing method for synthesizing 2-pyrimidinones involves the reaction of β-dicarbonyl compounds with urea (B33335). wikipedia.org Another significant historical development was the Biginelli reaction, a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones, which has been widely utilized and modified since its discovery in 1891.

Fused pyrimidine systems, such as pyrazolopyrimidines, also have a rich history, with the first synthesis of a pyrazolopyrimidinone (B8486647) reported in 1888. researchgate.net Early research in the mid-20th century focused on the synthesis and chemical reactivity of these fused systems. nih.gov Over time, the pharmacological potential of these scaffolds became apparent, leading to their exploration as inhibitors of various enzymes, particularly protein kinases, starting in the 1980s and 1990s. nih.gov

Overview of Current Research Trajectories and Identified Gaps pertaining to the Chemical Compound and its Structural Analogues

Current research on pyrimidine derivatives is heavily focused on their therapeutic applications. A bibliometric analysis of pyrimidine derivatives as antimicrobial agents between 2015 and 2023 identified 934 articles, with a peak in publications in 2019 and 2022. researchgate.netghalib.edu.af This highlights the ongoing and significant interest in this area. The development of novel synthetic methodologies, including multicomponent reactions and green chemistry approaches, continues to be a major research trajectory. growingscience.comnih.gov

Structure-activity relationship (SAR) studies are fundamental to optimizing the biological activity of pyrimidine-based compounds. nih.gov Researchers are actively exploring how modifications to the pyrimidine core and its substituents influence their therapeutic properties. researchgate.net A recent strategy involves the deconstruction of the pyrimidine ring and its reconstruction into other nitrogen heterocycles, allowing for greater structural diversification. nih.gov

Despite the extensive research on pyrimidines, there are still gaps in our understanding, particularly for specific compounds like 2-Acetamido-6-phenyl-4-pyrimidinone. While general synthetic routes to pyrimidinones are well-established, detailed studies on the specific synthesis, characterization, and biological activity of this particular compound are less common in the readily available literature. The majority of research focuses on broader classes of pyrimidine derivatives or fused pyrimidine systems. researchgate.netghalib.edu.afnih.gov There is a need for more focused investigations into the unique properties and potential applications of individual, less-studied pyrimidinone analogues to fully harness their potential.

| Key Research Areas in Pyrimidinone Chemistry | Description | Relevant Findings |

| Antimicrobial Agents | Development of new drugs to combat microbial resistance. | A 2024 bibliometric analysis showed a high volume of research in this area from 2015-2023. researchgate.netghalib.edu.af |

| Anticancer Therapeutics | Inhibition of protein kinases and other cancer-related targets. | Pyrazolo[1,5-a]pyrimidines are a notable class of protein kinase inhibitors. nih.gov |

| Synthetic Methodologies | Creation of efficient and diverse synthetic routes. | Multicomponent reactions and green chemistry approaches are current trends. growingscience.comnih.gov |

| Structure-Activity Relationship (SAR) Studies | Understanding how chemical structure affects biological function. | Deconstruction-reconstruction strategies are being used for core diversification. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

N-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c1-8(16)13-12-14-10(7-11(17)15-12)9-5-3-2-4-6-9/h2-7H,1H3,(H2,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYPFWHLLDHWKQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=CC(=O)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40479993 | |

| Record name | 2-ACETAMIDO-6-PHENYL-4-PYRIMIDINONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40479993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54286-78-1 | |

| Record name | N-(1,6-Dihydro-6-oxo-4-phenyl-2-pyrimidinyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54286-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-ACETAMIDO-6-PHENYL-4-PYRIMIDINONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40479993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Acetamido 6 Phenyl 4 Pyrimidinone

Established Synthetic Pathways to the Pyrimidinone Core

The synthesis of the pyrimidinone core of 2-Acetamido-6-phenyl-4-pyrimidinone can be achieved through several established strategies, primarily involving cyclocondensation reactions, multicomponent reactions, and regioselective functionalization. These methods offer versatility in accessing a wide range of substituted pyrimidinone derivatives.

Cyclocondensation Reactions Employing Substituted Precursors

Cyclocondensation reactions are a cornerstone in the synthesis of pyrimidinone derivatives. These reactions typically involve the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine-containing species.

One common approach involves the reaction of β-keto esters with N-acetylguanidine. For the specific synthesis of this compound, ethyl benzoylacetate would serve as the β-keto ester. The reaction proceeds via an initial condensation to form an intermediate that subsequently undergoes cyclization and dehydration to yield the pyrimidinone ring.

Another versatile method utilizes chalcones (α,β-unsaturated ketones) as precursors. For instance, (E)-1-phenyl-3-p-tolylprop-2-en-1-one can be reacted with thiourea (B124793) in the presence of a base like alcoholic potassium hydroxide (B78521) to form a pyrimidine-2-thiol (B7767146) derivative. researchgate.net This thiol can then be further modified. While this example yields a tolyl-substituted pyrimidine (B1678525), the principle can be adapted for the synthesis of the 6-phenyl derivative. The general scheme involves the Michael addition of the amidine (or thiourea) to the chalcone (B49325), followed by intramolecular cyclization and oxidation or tautomerization. researchgate.netresearchgate.net

Furthermore, the cyclization of β-formyl enamides using urea (B33335) as an ammonia (B1221849) source, catalyzed by samarium chloride under microwave irradiation, presents another pathway to the pyrimidine core. organic-chemistry.org The strategic selection of substituted precursors is crucial for introducing the desired phenyl and acetamido groups at the correct positions of the pyrimidinone ring.

The following table summarizes various substituted precursors and the resulting pyrimidine derivatives from cyclocondensation reactions:

| Precursor 1 | Precursor 2 | Catalyst/Conditions | Product | Reference |

| (E)-1-phenyl-3-p-tolylprop-2-en-1-one | Thiourea | Alcoholic KOH, reflux | 4-phenyl-6-p-tolylpyrimidine-2-thiol | researchgate.net |

| Substituted Acetophenones | Substituted Benzaldehydes | Guanidine (B92328) hydrochloride, oxidizing agent | 2-amino-4,6-diarylpyrimidines | researchgate.net |

| 2-Acetyl Benzofuran | 9-Anthracenaldehyde | Urea, nano copper ferrite (B1171679) (CuFe2O4) | 6-(anthracen-9-yl)-4-(benzofuran-2-yl)pyrimidin-2-(1H)-one | researchgate.net |

| C-glycopyranosylated enaminoketones | Guanidine or Acetamidine | Not specified | 5-C-glycopyranosyl pyrimidines | nih.gov |

Multicomponent Reaction Strategies for Pyrimidinone Construction

Multicomponent reactions (MCRs) have gained prominence in organic synthesis due to their efficiency in constructing complex molecules in a single step, which aligns with the principles of green chemistry. nih.gov The Biginelli reaction is a classic and widely used MCR for the synthesis of dihydropyrimidinones, which can be subsequently oxidized to pyrimidinones (B12756618). acs.org

In the context of this compound, a modified Biginelli-type reaction could be envisioned. This would involve the one-pot condensation of benzaldehyde (B42025) (or a derivative), a β-dicarbonyl compound (like ethyl acetoacetate (B1235776) to introduce the methyl group at C4, which would need to be subsequently functionalized), and N-acetylguanidine. The reaction is typically acid-catalyzed and proceeds through a series of proposed intermediates to form the dihydropyrimidine (B8664642) ring system.

More contemporary MCRs offer alternative routes. For example, a three-component reaction of benzaldehydes, ethyl cyanoacetate, and thiourea in the presence of potassium bicarbonate in ethanol (B145695) can yield pyrimidine derivatives. nih.gov Subsequent chemical transformations would be necessary to install the acetamido group. Another three-component tandem reaction of ketones, ammonium (B1175870) acetate, and N,N-dimethylformamide dimethyl acetal, promoted by ammonium iodide, provides a metal- and solvent-free approach to substituted pyrimidines. organic-chemistry.org

The following table highlights some multicomponent reaction strategies for pyrimidine synthesis:

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type | Reference |

| Benzaldehydes | Ethyl Cyanoacetate | Thiourea | KHCO3, Ethanol | 2-thioxo-dihydropyrimidine-5-carbonitriles | nih.gov |

| Ketones | Ammonium Acetate | N,N-dimethylformamide dimethyl acetal | NH4I | Substituted Pyrimidines | organic-chemistry.org |

| Functionalized Enamines | Triethyl Orthoformate | Ammonium Acetate | ZnCl2 | 4,5-disubstituted Pyrimidines | organic-chemistry.org |

| Arylaldehyde | Malononitrile | 4-amino-2,6-dihydroxy pyrimidine | Not specified | Pyrido[2,3-d]pyrimidines | nih.gov |

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms involved in the formation of this compound is crucial for optimizing reaction conditions and developing new synthetic routes.

Elucidation of Reaction Intermediates and Transition States

The formation of the pyrimidinone ring in cyclocondensation reactions is believed to proceed through several key intermediates. In the reaction of a β-keto ester with an amidine, the initial step is the formation of an enamine or an imine, depending on the reaction conditions. This is followed by an intramolecular cyclization, which involves the nucleophilic attack of the amidine nitrogen onto the ester carbonyl carbon. This cyclization step leads to a tetrahedral intermediate.

Subsequent elimination of water and alcohol (from the ester) results in the formation of the pyrimidinone ring. Computational studies, such as those using density functional theory (DFT), have been employed to investigate the energetics of these steps and to characterize the transition states involved. acs.org For instance, in the formation of pyrimidine nucleosides, calculations have shown that a Lewis acid catalyst like a Mg2+ ion can stabilize the base and the leaving group during glycosidic bond formation. acs.org

In multicomponent reactions like the Biginelli reaction, the mechanism is more complex and still a subject of some debate. One proposed mechanism involves the initial formation of an N-acyliminium ion intermediate from the aldehyde and urea (or its derivative). This is followed by the addition of the enolate of the β-dicarbonyl compound to the iminium ion. The final step is a cyclization and dehydration to form the dihydropyrimidinone product. acs.org

Kinetic Studies of Synthetic Pathways

Kinetic studies provide valuable insights into the reaction rates and the factors that influence them. While specific kinetic data for the synthesis of this compound is not extensively reported in the provided context, general principles of chemical kinetics can be applied.

The rate of cyclocondensation reactions is typically dependent on the concentration of the reactants and the catalyst, as well as the temperature. The nature of the substituents on the precursors can also have a significant effect on the reaction rate. Electron-withdrawing groups on the β-keto ester can increase its reactivity towards nucleophilic attack, while bulky substituents may hinder the reaction due to steric effects.

In multicomponent reactions, the kinetics can be more complex due to the multiple equilibria and reaction pathways involved. The rate-determining step can vary depending on the specific reactants and conditions used. For example, in some Biginelli reactions, the formation of the N-acyliminium ion may be the slow step, while in others, the C-C bond-forming step could be rate-limiting.

Further kinetic investigations, including the determination of reaction orders, activation energies, and the application of isotope labeling studies, would provide a more detailed understanding of the synthetic pathways leading to this compound and facilitate the optimization of its synthesis.

Computational Validation of Reaction Mechanisms

Computational studies, particularly using Density Functional Theory (DFT), have become instrumental in elucidating the reaction mechanisms of pyrimidinone synthesis. These theoretical calculations provide insights into the electronic properties, reaction pathways, and transition states that govern the formation of these heterocyclic scaffolds.

DFT calculations have been employed to study the molecular properties of various pyrimidine derivatives. For instance, the geometric and electronic properties of pyrimidin-1(2H)-ylaminofumarate derivatives have been investigated using the B3LYP/6-311++G(2d,2p) basis set to understand their molecular behavior. researchgate.net Such studies often calculate parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting the reactivity of the molecules. researchgate.net

In the context of multi-component reactions leading to pyrimidinone-related structures, DFT can help rationalize the observed regioselectivity and stereoselectivity. For example, in the synthesis of polycyclic tetrahydropyrimidin-4-ones, DFT calculations have been used to explain why the reaction of dihydroisoquinolines with Meldrum's acid yields different products based on the substituent at the C1 position. acs.org These calculations can map out the potential energy surfaces of different reaction pathways, identifying the most energetically favorable routes. acs.org

Furthermore, computational models have been used to support experimental findings in the synthesis of novel pyrimidine hybrids. DFT analyses, in conjunction with spectroscopic data, help to confirm the proposed structures of reaction products and intermediates. acs.org For example, in the reaction of aminocarbonitrile with urea or thiourea, DFT calculations can corroborate the formation of the anticipated pyrimidine derivatives by analyzing the stability and electronic structure of the proposed intermediates and final products. acs.org

The table below summarizes key parameters often derived from computational studies of pyrimidine derivatives, which are vital for validating reaction mechanisms.

Table 1: Key Parameters from Computational Studies of Pyrimidine Derivatives

| Parameter | Description | Significance in Reaction Mechanism Validation |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability of a molecule to donate electrons; helps in predicting nucleophilic attack sites. researchgate.net |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability of a molecule to accept electrons; helps in predicting electrophilic attack sites. researchgate.net |

| Energy Gap (ΔE) | The difference between HOMO and LUMO energies. | Relates to the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity. researchgate.net |

| Dipole Moment (μ) | A measure of the polarity of a molecule. | Influences solubility and intermolecular interactions, which can affect reaction rates and pathways. researchgate.netresearchgate.net |

| Mulliken Charges | Distribution of atomic charges within a molecule. | Helps in identifying reactive sites for nucleophilic or electrophilic attack. researchgate.net |

| Transition State Energy | The energy of the highest point on the reaction coordinate. | Determines the activation energy and thus the rate of a chemical reaction. Lower energy indicates a more favorable pathway. acs.org |

Green Chemistry Approaches in the Synthesis of Pyrimidinone Scaffolds

The principles of green chemistry are increasingly being applied to the synthesis of pyrimidinone scaffolds to create more sustainable and environmentally friendly processes. These approaches focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods, including faster reaction times, higher yields, and improved purity of products. nih.govresearchgate.net This technique is particularly well-suited for the synthesis of heterocyclic compounds like pyrimidinones. nih.gov The heating in microwave-assisted reactions occurs through dipolar polarization and ionic conduction, leading to rapid and uniform heating of the reaction mixture. nih.gov

In the context of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones, microwave irradiation has been shown to be superior to conventional heating, resulting in higher yields and shorter reaction times. rsc.org For example, the synthesis of 2-phenylimidazo[1,2-a]pyrimidin-5(8H)-one was achieved with an 84% yield in just 20 minutes under microwave heating at 180 °C. rsc.org

The following table summarizes the advantages of microwave-assisted synthesis in the preparation of pyrimidinone scaffolds based on reported research.

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Pyrimidinone Derivatives

| Reaction Type | Conventional Method Conditions | Microwave-Assisted Conditions | Key Advantages of Microwave Method | Reference |

|---|---|---|---|---|

| Biginelli Reaction | Long reflux times, moderate yields | 650 W, 90-95 °C, short reaction time | Rapid, clean, higher yields | researchgate.net |

| 2,4,6-Trisubstituted Pyrimidines | Not specified | 90-100 °C (alkynone formation), 160 °C (cyclization), 25-40 min total | Reduced reaction time, good yields | biotage.co.jp |

| 2-Arylimidazo[1,2-a]pyrimidinones | Conventional heating, lower yields | 180 °C, 20 minutes | Superior yields, shorter reaction times | rsc.org |

| General Pyrimidine Synthesis | Longer reaction times, often requires harsh conditions | Varies | Faster reaction rates, easier work-up, higher product yield and purity | nih.gov |

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. cmu.edu Solvent-free or solvent-minimizing approaches in pyrimidinone synthesis are therefore highly desirable.

Solvent-free reactions can be conducted by grinding solid reactants together, often in the presence of a solid support or catalyst. cmu.edu These mechanochemical methods can lead to the formation of products in high yields without the need for a solvent. For example, multicomponent reactions to synthesize 4-substituted aminopyrido[2,3-d]pyrimidines have been successfully carried out under solvent-free conditions by heating the reactants together, resulting in good yields and short reaction times. mdpi.com

In other cases, deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, can be used as green reaction media. asianpubs.org These solvents are often biodegradable, non-toxic, and inexpensive. For instance, a DES composed of glucose and urea has been effectively used for the synthesis of piperidin-4-one derivatives, which share a heterocyclic core with pyrimidinones. asianpubs.org

The use of ultrasonic irradiation in conjunction with solvent-minimizing conditions has also proven effective. For example, the synthesis of certain thiazolo[3,2-a]pyrimidine derivatives has been achieved in methanol (B129727) under ultrasonic irradiation, leading to excellent yields and shorter reaction times compared to conventional methods. researchgate.net

The table below highlights various solvent-free or solvent-minimizing techniques used in the synthesis of pyrimidine-related heterocycles.

Table 3: Green Solvent and Solvent-Free Approaches in Heterocyclic Synthesis

| Synthetic Target | Methodology | Reaction Medium/Conditions | Advantages | Reference |

|---|---|---|---|---|

| 4-Substituted Aminopyrido[2,3-d]pyrimidines | Multicomponent reaction | Solvent-free, heating | Good yields, short reaction times, eco-friendly | mdpi.com |

| Piperidin-4-one Derivatives | Mannich-type condensation | Deep Eutectic Solvent (Glucose-Urea) | Inexpensive, biodegradable, effective medium | asianpubs.org |

| Thiazolo[3,2-a]pyrimidine Derivatives | Condensation reaction | Methanol with ultrasonic irradiation | Excellent yields, shorter reaction times | researchgate.net |

| General Solid-State Reactions | Grinding of solid reactants | Solid-state (no solvent) | Reduced waste, unique reactivity and selectivity | cmu.edu |

Catalysis plays a pivotal role in the green synthesis of pyrimidinones by enabling reactions to proceed under milder conditions, with higher selectivity, and often with reduced waste generation. nih.govdntb.gov.ua A wide range of catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been employed for the synthesis of pyrimidine and its fused derivatives. nih.gov

Organocatalysts, such as L-proline and p-toluenesulfonic acid, have been used in the synthesis of pyrano[2,3-d]pyrimidines through multicomponent reactions. nih.gov These catalysts are often metal-free, less toxic, and more environmentally benign than their metal-based counterparts.

Metal catalysts, particularly those based on palladium, copper, and iron, are also widely used. biotage.co.jporganic-chemistry.org For instance, a palladium-catalyzed Sonogashira-type cross-coupling reaction has been utilized in a microwave-assisted synthesis of 2,4,6-trisubstituted pyrimidines. biotage.co.jp The use of an encapsulated palladium catalyst, Pd(II)EnCat™, facilitated easier handling and removal of the catalyst. biotage.co.jp Copper(II) has been shown to be effective in promoting the chemoselective amination of pyrimidines. organic-chemistry.org

Nanocatalysts, such as iron-based nanoparticles, offer advantages like high surface area, enhanced reactivity, and easy recyclability. acs.org For example, Fe3O4@poly(vinyl alcohol) nanoparticles have been used as a heterogeneous catalyst for the synthesis of pyrano[2,3-d]pyrimidinediones. acs.org

The following table provides an overview of different catalytic systems used in the synthesis of pyrimidinone and related heterocyclic scaffolds.

Table 4: Catalytic Systems for the Synthesis of Pyrimidine Scaffolds

| Catalyst Type | Example Catalyst | Reaction Type | Advantages | Reference |

|---|---|---|---|---|

| Organocatalyst | L-proline | Multicomponent reaction for pyrano[2,3-d]pyrimidines | Metal-free, environmentally benign | nih.gov |

| Metal Catalyst | Pd(II)EnCat™ | Sonogashira cross-coupling for 2,4,6-trisubstituted pyrimidines | High efficiency, easy removal of catalyst | biotage.co.jp |

| Metal Catalyst | Copper(II) | Chemoselective amination of pyrimidines | High chemoselectivity, good yields | organic-chemistry.org |

| Nanocatalyst | Fe3O4@poly(vinyl alcohol) NPs | Multicomponent reaction for pyrano[2,3-d]pyrimidinediones | Heterogeneous, reusable, eco-friendly | acs.org |

| Brønsted Acidic Ionic Liquid | Succinimidium Perchlorate | Synthesis of pyrano[2,3-d]pyrimidinone derivatives | Efficient promoter | acs.org |

Post-Synthetic Modifications and Derivatization Strategies for the Chemical Compound

Post-synthetic modification is a powerful strategy for generating structural diversity from a common scaffold, allowing for the fine-tuning of chemical and biological properties. For this compound, derivatization can be envisioned at various positions on the pyrimidinone ring.

The pyrimidine ring offers several positions for functionalization, including the nitrogen and carbon atoms. The reactivity of these positions can be influenced by the existing substituents.

The nitrogen atoms of the pyrimidine ring can be subjected to N-alkylation or N-acylation. For example, in the synthesis of 8-alkyl-2-arylimidazo[1,2-a]pyrimidinones, N-alkylation was achieved using various alkyl halides in the presence of a base. rsc.org Similarly, the synthesis of pyrrolo[3,2-d]pyrimidines involved N-acylation of a urea nitrogen followed by cyclization. acs.org

Functionalization at the carbon atoms of the pyrimidine ring can be achieved through various reactions. For instance, the C5 position of the pyrimidine ring can be methylated in a reaction catalyzed by specific enzymes, involving the nucleophilic addition of a cysteine residue to C6, followed by methyl transfer to C5. umich.edu Halogenated pyrimidines are versatile building blocks that can undergo further transformations, such as cross-coupling reactions, to introduce new substituents. researchgate.net

Derivatization can also involve the modification of existing functional groups. For example, the thio group in 4-phenyl-6-p-tolylpyrimidine-2-thiol can be reacted with 2-chloro-N-substituted phenylacetamides to yield a series of 2-(pyrimidin-2-ylthio)-N-phenylacetamide derivatives. researchgate.net Although this example does not start with this compound, it illustrates a common strategy for functionalizing the 2-position of the pyrimidine ring.

The table below summarizes potential functionalization strategies for the pyrimidinone ring based on known reactions of related compounds.

Table 5: Potential Functionalization Strategies for the Pyrimidinone Ring

| Position | Type of Functionalization | Reagents/Conditions | Potential Outcome | Reference for Analogy |

|---|---|---|---|---|

| N1/N3 | N-Alkylation | Alkyl halides, base (e.g., NaH, K2CO3) | Introduction of alkyl groups to the ring nitrogens. | rsc.org |

| N1/N3 | N-Acylation | Acyl chlorides, base | Introduction of acyl groups to the ring nitrogens. | acs.org |

| C5 | Methylation | S-adenosyl-L-methionine (enzymatic) | Introduction of a methyl group at the C5 position. | umich.edu |

| C2/C4/C6 | Cross-coupling (from halogenated precursor) | Boronic acids, organostannanes (with Pd catalyst) | Introduction of aryl, vinyl, or alkyl groups. | researchgate.net |

| 2-Amino group (if present) | Acylation | Acetic anhydride | Formation of an acetamido group. | prepchem.com |

| 2-Thio group (if present) | S-Alkylation | Alkyl halides, base | Attachment of an alkyl group to the sulfur atom. | researchgate.net |

Modifications of the Phenyl Substituent

The phenyl group at the 6-position of the pyrimidinone ring presents a prime site for structural modification, allowing for the exploration of structure-activity relationships in medicinal chemistry programs. While direct electrophilic substitution on the phenyl ring of this compound is not extensively documented, analogous transformations on related pyrimidine structures provide insight into potential synthetic routes.

Generally, the pyrimidine ring is considered electron-deficient, which can deactivate the entire molecule towards electrophilic attack. However, the specific electronic nature of the substituent at the 6-position can influence the reactivity of the phenyl ring. For instance, in related 4,6-diarylpyrimidine systems, modifications to the phenyl rings are typically achieved by utilizing substituted benzaldehydes and acetophenones as starting materials in the initial cyclization reaction. This approach allows for the introduction of a wide array of substituents onto the phenyl ring prior to the formation of the pyrimidine core.

While direct electrophilic substitution on the pre-formed this compound is less common, theoretical considerations suggest that if such a reaction were to occur, the substitution would likely be directed to the para-position of the phenyl ring, and to a lesser extent, the ortho-positions, due to the directing effects of the alkyl-like attachment to the pyrimidine ring.

A common strategy to achieve diversification of the phenyl group involves the synthesis of derivatives from appropriately substituted chalcones. For example, the synthesis of 2-amino-4-(4′-substituted)-6-(4″-substituted)diphenyl pyrimidines is achieved by cyclizing substituted chalcones with guanidine hydrochloride. researchgate.net This highlights a versatile approach where functional groups can be incorporated into the phenyl rings of the precursors to generate a library of derivatives.

Table 1: Representative Precursors for the Synthesis of Phenyl-Substituted Pyrimidinone Analogs

| Chalcone Precursor | Resulting Phenyl-Substituted Pyrimidine Core |

| 1-(4-Chlorophenyl)-3-phenylprop-2-en-1-one | 2-Amino-4-(4-chlorophenyl)-6-phenylpyrimidine |

| 1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one | 2-Amino-4-(4-methoxyphenyl)-6-phenylpyrimidine |

| 1-Phenyl-3-(4-nitrophenyl)prop-2-en-1-one | 2-Amino-4-phenyl-6-(4-nitrophenyl)pyrimidine |

This table illustrates how the final substitution pattern on the pyrimidine's phenyl groups is determined by the choice of the chalcone precursors.

Transformations of the Acetamido Group

The acetamido group at the 2-position of the pyrimidinone ring is a versatile functional handle that can be transformed to generate a variety of derivatives. The most common transformation is its hydrolysis to the corresponding 2-amino group, which can then be further functionalized.

The hydrolysis of the acetamido group is typically achieved under acidic or basic conditions. This deacetylation unmasks a primary amine, which is a key nucleophile for a wide range of subsequent reactions. The resulting 2-amino-6-phenyl-4-pyrimidinone is a valuable intermediate for the synthesis of more complex heterocyclic systems. For instance, the amino group can undergo reactions such as acylation, alkylation, and condensation with various electrophiles.

While specific literature detailing the hydrolysis of this compound is not abundant, the general principles of amide hydrolysis are well-established and applicable.

Table 2: General Conditions for Acetamido Group Hydrolysis

| Reagents | Conditions | Product |

| Aqueous HCl | Reflux | 2-Amino-6-phenyl-4-pyrimidinone HCl salt |

| Aqueous NaOH | Reflux | 2-Amino-6-phenyl-4-pyrimidinone |

| Aqueous H₂SO₄ | Heating | 2-Amino-6-phenyl-4-pyrimidinone |

This table provides general conditions for the hydrolysis of the acetamido group, a common transformation for this class of compounds.

The resulting 2-amino-6-phenyl-4-pyrimidinone can then be used in further synthetic elaborations. For example, it can be a building block for the synthesis of fused pyrimidine systems, which are of significant interest in medicinal chemistry. The primary amino group can participate in cyclization reactions with bifunctional reagents to construct new heterocyclic rings fused to the pyrimidine core.

Advanced Spectroscopic and Structural Elucidation of 2 Acetamido 6 Phenyl 4 Pyrimidinone and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural elucidation of 2-Acetamido-6-phenyl-4-pyrimidinone and its derivatives in solution. This non-destructive technique provides detailed information about the atomic connectivity and spatial arrangement of atoms within a molecule.

Elucidation of Tautomeric Forms and Conformational Analysis

Derivatives of 4-hydroxypyrimidine, such as this compound, can exist in different tautomeric forms, most notably the keto and enol forms. While solid-state studies often show a preference for the keto tautomer, NMR spectroscopy is instrumental in identifying the predominant tautomeric form in solution and studying any existing equilibrium. nih.gov For instance, in a study of 2-amino-5,6-dimethyl-4-hydroxypyrimidine, recrystallization from an aqueous solution yielded the 1H-keto tautomer. nih.gov

Conformational analysis using NMR, particularly through the study of nuclear Overhauser effects (NOEs), helps in determining the three-dimensional structure of these molecules in solution. For example, NOESY spectra can reveal through-space correlations between protons, providing evidence for specific conformations and intramolecular interactions, such as hydrogen bonding. ipb.pt The analysis of coupling constants and chemical shifts further aids in defining the geometry and preferred conformations of the pyrimidinone ring and its substituents. rsc.orgresearchgate.net

2D NMR Techniques for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex proton (¹H) and carbon (¹³C) NMR spectra of this compound and its analogues. These experiments provide a deeper understanding of the molecular framework by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is fundamental in establishing the connectivity of proton spin systems within the molecule, such as the protons on the phenyl ring and their relationship to the pyrimidinone core.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. sdsu.edu This allows for the direct assignment of carbon atoms based on the known assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation technique reveals couplings between protons and carbons over two or three bonds. ipb.ptsdsu.edu HMBC is particularly powerful for piecing together different molecular fragments and for assigning quaternary carbons that have no directly attached protons. For example, it can show correlations from the acetyl methyl protons to the acetyl carbonyl carbon and to the C2 carbon of the pyrimidine (B1678525) ring, confirming the acetamido substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. ipb.pt This is crucial for determining the conformation of the molecule, including the relative orientation of the phenyl ring with respect to the pyrimidinone ring and the conformation of the acetamido group.

The combined application of these 2D NMR techniques allows for a complete and unambiguous assignment of all proton and carbon signals, providing a detailed picture of the molecular structure in solution. science.govresearchgate.net

Single-Crystal X-ray Diffraction Analysis

Determination of Solid-State Molecular Conformation

X-ray crystallography has been successfully employed to determine the solid-state conformation of numerous pyrimidine derivatives. vensel.orgnih.govaalto.firesearchgate.net For this compound, this analysis would reveal the precise geometry of the pyrimidinone and phenyl rings, including their planarity and the dihedral angle between them. The conformation of the acetamido substituent, including the planarity of the amide group and its orientation relative to the pyrimidine ring, would also be precisely defined. mdpi.com Such studies on related compounds have provided detailed insights into their molecular structures. mdpi.com

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the individual molecular structure, single-crystal X-ray diffraction elucidates how molecules are arranged in the crystal lattice. This analysis is critical for understanding the nature and geometry of intermolecular interactions that stabilize the crystal structure.

Hydrogen Bonding: Pyrimidinone derivatives are rich in hydrogen bond donors (N-H groups) and acceptors (C=O and ring nitrogen atoms). X-ray diffraction can precisely map the hydrogen bonding network within the crystal. nih.gov These interactions play a significant role in dictating the supramolecular assembly of the molecules, often leading to the formation of dimers, chains, or more complex three-dimensional architectures. nih.govnih.gov

π-π Stacking: The presence of the phenyl and pyrimidinone rings allows for π-π stacking interactions. rsc.org These interactions, where the aromatic rings are arranged in a parallel or offset fashion, contribute significantly to the stability of the crystal packing. nih.govresearchgate.net The geometry of these interactions, including the interplanar distance and offset, can be accurately determined from the diffraction data.

The interplay of hydrogen bonding and π-π stacking interactions is a key factor in the self-assembly of these molecules in the solid state. rsc.orgnih.gov Hirshfeld surface analysis is a powerful tool used in conjunction with crystallographic data to visualize and quantify these intermolecular contacts. nih.govresearchgate.netnih.gov

Advanced Mass Spectrometry for Fragmentation Pathways

Advanced mass spectrometry (MS) techniques, particularly when coupled with collision-induced dissociation (CID), provide valuable information about the structure and fragmentation pathways of molecules. nih.gov

For this compound, electrospray ionization (ESI) would likely be used to generate protonated molecules in the gas phase. Subsequent tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of these parent ions to produce a characteristic pattern of product ions. core.ac.uk The analysis of these fragmentation patterns allows for the confirmation of the molecular structure and can provide insights into the relative strengths of different bonds within the molecule.

Common fragmentation pathways for such a compound might include:

Loss of the acetyl group as ketene (B1206846) (CH₂=C=O).

Cleavage of the amide bond.

Fragmentations within the pyrimidinone ring.

Loss of small neutral molecules like CO or HCN.

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the parent and fragment ions, which greatly aids in the elucidation of the fragmentation pathways. nih.govnih.gov Studies on related acetylated compounds and pyrimidine derivatives have demonstrated the power of MS in structural characterization and the identification of fragmentation mechanisms. nih.govnih.govwhitman.eduresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a compound through the precise measurement of its mass-to-charge ratio. For a related compound, 2-acetamido-4-phenylpyrimidine, HRMS data has been recorded, providing a foundational reference for the target molecule. The exact mass obtained via Electron Ionization (EI) is a critical piece of data for confirming the molecular formula.

Table 1: HRMS Data for a 2-Acetamidophenylpyrimidine Analogue

| Compound Name | Formula | Exact Mass (m/z) | Ionization Mode |

| 2-Acetamido-4-phenylpyrimidine | C₁₂H₁₁N₃O | 213.09021 | EI-B |

Data sourced from MassBank record MSBNK-Fac_Eng_Univ_Tokyo-JP004474.

This precise mass measurement allows for the confident assignment of the molecular formula C₁₂H₁₁N₃O to the 2-acetamido-4-phenylpyrimidine analogue, which is isomeric with the target compound this compound. The sub-ppm mass accuracy achievable with modern HRMS instruments is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) provides deeper structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. While specific MS/MS studies on this compound are not extensively documented, the fragmentation patterns of analogous pyrimidine derivatives offer valuable insights into its likely behavior under collision-induced dissociation (CID).

The fragmentation of pyrimidine-containing compounds is often initiated at the heterocyclic ring or the substituent groups. For aryl amido pyrimidines, a common fragmentation pathway involves cleavage at the amide linkage. sphinxsai.com In the case of this compound, the molecular ion would be expected to undergo several key fragmentation processes:

Loss of the Acetyl Group: A primary fragmentation would likely involve the cleavage of the acetyl group (CH₃CO), resulting in a prominent fragment corresponding to the 2-amino-6-phenyl-4-pyrimidinone core.

Cleavage of the Amide Bond: The amide bond itself can cleave, leading to the formation of an acylium ion ([CH₃CO]⁺) and the corresponding aminopyrimidinone radical cation.

Ring Fragmentation: The pyrimidinone ring can undergo characteristic cleavages, often involving the loss of small neutral molecules like HCN or CO.

Phenyl Group Fragmentation: The phenyl substituent may also fragment, although this is typically less favored than the loss of the more labile acetyl group.

Studies on similar pyrimidinethiones have shown that the molecular ion can undergo fragmentation through the loss of side functional groups followed by the decomposition of the heterocyclic ring. researchgate.net This general pattern of fragmentation provides a predictive framework for interpreting the MS/MS spectrum of this compound, aiding in its structural confirmation.

Vibrational Spectroscopy (FT-IR and Raman) for Characteristic Modes

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups and probing the molecular structure of a compound.

Assignment of Characteristic Functional Group Vibrations

The vibrational spectrum of this compound is expected to exhibit characteristic bands corresponding to its constituent functional groups. By analyzing the spectra of related pyrimidine and acetamido compounds, a detailed assignment of these vibrational modes can be proposed. vandanapublications.comresearchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H (Amide) | Stretching | 3450 - 3350 | FT-IR, Raman |

| C-H (Aromatic) | Stretching | 3100 - 3000 | FT-IR, Raman |

| C-H (Methyl) | Stretching | 2980 - 2850 | FT-IR, Raman |

| C=O (Amide I) | Stretching | 1700 - 1660 | FT-IR |

| C=O (Pyrimidinone) | Stretching | 1680 - 1640 | FT-IR |

| C=N (Ring) | Stretching | 1620 - 1570 | FT-IR, Raman |

| C=C (Ring) | Stretching | 1600 - 1450 | FT-IR, Raman |

| N-H (Amide II) | Bending | 1570 - 1515 | FT-IR |

| C-N | Stretching | 1400 - 1200 | FT-IR, Raman |

| Phenyl Ring | Breathing | ~1000 | Raman |

The N-H stretching vibration of the amide group is typically observed as a sharp band in the high-frequency region of the FT-IR spectrum. researchgate.net The two carbonyl groups, one in the amide and one in the pyrimidinone ring, are expected to have distinct stretching frequencies, although they may overlap. The C=N and C=C stretching vibrations of the pyrimidine and phenyl rings will appear in the 1620-1450 cm⁻¹ region. researchgate.net Raman spectroscopy is particularly useful for observing the symmetric vibrations of the aromatic rings, such as the phenyl ring breathing mode.

Conformational Analysis via Vibrational Spectroscopy

The rotational freedom around the single bonds in this compound, particularly the C-N bond of the acetamido group and the C-C bond connecting the phenyl ring, gives rise to different possible conformations. Vibrational spectroscopy, in conjunction with computational methods like Density Functional Theory (DFT), can be a powerful tool for studying these conformational preferences.

While a specific conformational analysis of this compound using this method is not available, studies on analogous flexible molecules demonstrate the approach. libretexts.org Theoretical calculations can predict the vibrational spectra for different stable conformers. By comparing these calculated spectra with the experimental FT-IR and Raman spectra, it is possible to determine which conformer or combination of conformers is present.

For instance, the orientation of the acetyl group relative to the pyrimidine ring can influence the position and intensity of the N-H and C=O vibrational bands due to changes in hydrogen bonding and electronic conjugation. Similarly, the dihedral angle of the phenyl group with respect to the pyrimidine ring will affect the vibrational modes of both rings. By carefully analyzing subtle shifts and changes in the experimental spectra and comparing them with theoretical predictions, a detailed picture of the conformational landscape of this compound can be constructed.

Theoretical and Computational Chemistry Studies of 2 Acetamido 6 Phenyl 4 Pyrimidinone

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Descriptors

A search for DFT studies on this compound yielded no specific results. General DFT studies on other pyrimidinone derivatives have been conducted to investigate their electronic structure, stability, and reactivity, but these findings cannot be directly extrapolated to 2-Acetamido-6-phenyl-4-pyrimidinone without a dedicated study.

Ab Initio Methods for Energetic Profiles and Reaction Pathways

Similarly, no publications were found that applied Ab Initio methods to determine the energetic profiles or reaction pathways of this compound.

Molecular Dynamics (MD) Simulations for Conformational Dynamics

There is no available literature detailing Molecular Dynamics (MD) simulations carried out specifically for this compound.

Conformational Landscape Exploration and Flexibility Analysis

Without MD simulation data, the conformational landscape and flexibility of this particular molecule have not been characterized.

Solvent Effects on Molecular Behavior and Interactions

The influence of different solvents on the behavior and interactions of this compound has not been explored through MD simulations in any published research.

Molecular Docking and Ligand-Target Interaction Modeling

No studies were found that have performed molecular docking of this compound with any biological target. Consequently, there is no information on its potential ligand-target interactions.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking is a primary computational technique used to predict how a ligand, such as a derivative of this compound, might bind to the active site of a biological macromolecule, typically a protein. These simulations provide a static model of the ligand-receptor complex and estimate the binding affinity, often as a scoring function or free energy of binding.

Studies on structurally related pyrimidine (B1678525) and pyrimidinone derivatives have identified several key protein families as potential targets. These include:

Kinases: A significant number of computational studies have focused on the interaction of pyrimidine-based scaffolds with various protein kinases, which are crucial regulators of cell signaling and are often implicated in diseases like cancer. Molecular docking studies on pyrimidindione derivatives have revealed their potential to inhibit cyclin-dependent kinases (CDKs), with predicted free binding energies ranging from -7.8 to -9.6 Kcal/mol. researchgate.netlew.ro The pyrimidinone core is often predicted to form key hydrogen bonds with the hinge region of the kinase active site, a common interaction pattern for kinase inhibitors. nih.gov The phenyl group typically occupies a hydrophobic pocket, contributing to the stability of the complex. nih.gov

Alkaline Phosphatases: In a study on dihydropyrimidinone derivatives, molecular docking was used to explore their binding to alkaline phosphatase, an enzyme implicated in various physiological and pathological processes. The simulations showed that active compounds fit well within the enzyme's binding site, indicating their potential as inhibitors. acs.org

Other Enzymes and Receptors: The versatile pyrimidine scaffold has been docked against a range of other biological targets. For instance, derivatives have been studied as potential inhibitors of sirtuin 2, where they are predicted to form stable complexes through hydrogen and hydrophobic bonds. nih.gov Docking has also been used to evaluate pyrimidine-containing molecules as antitubercular, antimalarial, and antiprotozoal agents. nih.gov

These docking studies are crucial for generating hypotheses about the mechanism of action and for prioritizing compounds for further experimental validation.

Table 1: Predicted Binding Interactions of Pyrimidinone Derivatives with Biological Targets

| Compound Class | Biological Target | Predicted Key Interactions | Reference |

| Pyrimidindione Derivatives | Cyclin-Dependent Kinases (CDKs) | Hydrogen bonding with hinge region residues; binding energies of -7.8 to -9.6 Kcal/mol. | researchgate.netlew.ro |

| Phenyl Acetamide (B32628) Pyrimidine Derivatives | Sirtuin 2 (SIRT2) | Formation of stable complexes via hydrogen and hydrophobic bonds. | nih.gov |

| Dihydropyrimidinone Derivatives | Alkaline Phosphatase | Efficient binding within the active site of the target enzyme. | acs.org |

| Anilino-Phenylpyrimidines | ABCG2 Transporter | Interaction with a putative second binding pocket of the transporter. | nih.gov |

Pharmacophore Modeling and Virtual Screening Approaches for Analogue Design

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features a molecule needs to interact with a specific biological target. This model then serves as a 3D query for virtual screening of large chemical databases to discover new molecules with different core structures but similar biological activity. nih.gov

For a molecule like this compound, a pharmacophore model would typically be built based on its key structural features and predicted binding mode. The essential features would likely include:

Hydrogen Bond Acceptors: The nitrogen atoms of the pyrimidinone ring and the carbonyl oxygen of the acetamide group.

Hydrogen Bond Donor: The N-H group of the acetamide moiety.

Aromatic/Hydrophobic Region: The 6-phenyl ring.

Once a pharmacophore model is validated, it can be used in virtual screening campaigns to filter large compound libraries. This process helps to identify novel "hit" compounds that possess the necessary features for biological activity but may have entirely new chemical scaffolds. This strategy significantly accelerates the lead discovery process by focusing experimental efforts on compounds with a higher probability of success. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies Methodology

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational methodology that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity.

Development of QSAR Models for Predicting Molecular Interactions

The development of a QSAR model is a systematic process. For a series of analogues based on the this compound scaffold, this would involve:

Dataset Assembly: A collection of these analogues with their experimentally measured biological activities (e.g., IC₅₀ values) is compiled. The dataset is typically divided into a training set for model development and a test set for external validation.

Descriptor Calculation: For each molecule, a wide array of numerical parameters, known as molecular descriptors, are calculated. These can describe various aspects of the molecule, including constitutional (e.g., molecular weight), topological, geometric, and electronic properties.

Model Generation: Statistical techniques are employed to build a mathematical equation linking the descriptors to the biological activity. Multiple Linear Regression (MLR) is a common method used to generate a linear equation. For instance, a QSAR study on phenyl acetamide pyrimidine derivatives successfully used MLR to develop a model with a high correlation coefficient (R² = 0.913) for the training set. nih.gov Similarly, a robust QSAR model was generated for dihydropyrimidinone derivatives as alkaline phosphatase inhibitors, resulting in a final equation with an R² value of 0.958. acs.org

These models provide valuable insights into which structural properties are most influential for the desired biological activity, thereby guiding the rational design of more potent compounds.

Validation and Predictive Power Assessment of Computational Models

A QSAR model's utility depends entirely on its statistical robustness and its ability to accurately predict the activity of new compounds. Therefore, rigorous validation is essential.

Internal Validation: This assesses the stability and internal consistency of the model. The most common method is cross-validation, particularly the leave-one-out (LOO) technique. The model is repeatedly built with one compound omitted and then used to predict the activity of that omitted compound. The resulting cross-validation coefficient (Q²) is a key indicator of the model's internal predictive power. A QSAR model for dihydropyrimidinones was validated internally, yielding a high Q² of 0.903, indicating excellent robustness. acs.org

External Validation: This is the most stringent test of a model's predictive capability. The model, built using only the training set, is used to predict the activities of the compounds in the external test set (which were not used in model generation). The predictive R² (R²_pred) value measures how well the model's predictions correlate with the actual experimental values for the test set. In the study of phenyl acetamide pyrimidine derivatives, the model showed good external predictive power with an R²_test value of 0.881. nih.gov

A thoroughly validated QSAR model becomes a powerful predictive tool, enabling the in silico screening of virtual libraries and prioritizing the synthesis of analogues with the highest predicted activity.

Table 2: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description | Typical Acceptable Value | Reference |

| R² | Coefficient of determination (for the training set). Measures the goodness of fit. | > 0.6 | nih.govacs.org |

| Q² | Cross-validated R² (from internal validation). Measures the robustness and internal predictive ability of the model. | > 0.5 | acs.org |

| R²_pred (or R²_test) | Predictive R² for the external test set. Measures the external predictive power of the model. | > 0.6 | nih.gov |

Investigation of Molecular Interactions and Biological Targets Mechanism Oriented Research

Enzyme Binding and Inhibition Mechanism Studies

Enzymes are critical targets for drug discovery. Pyrimidine (B1678525) derivatives have been shown to inhibit various enzymes through different binding mechanisms. Understanding these mechanisms is pivotal in designing more potent and selective inhibitors.

The mode of binding to an enzyme can significantly influence a compound's effect. Orthosteric ligands bind to the enzyme's active site, where the natural substrate also binds, often leading to competitive inhibition. In contrast, allosteric modulators bind to a different site on the enzyme, inducing a conformational change that alters the active site's affinity for the substrate. nih.gov

The choice between targeting an allosteric or orthosteric site presents a strategic decision in drug design. Allosteric modulators can offer greater selectivity and a more nuanced "fine-tuning" of the enzyme's activity, as they modulate the effect of the endogenous ligand rather than competing with it directly. nih.gov For pyrimidine derivatives, computational docking and experimental assays are employed to distinguish between these binding modes. For instance, in studies of related heterocyclic compounds, the identification of binding sites outside the conserved active site region is a strong indicator of an allosteric mechanism. wjarr.com

Many enzyme inhibitors function by mimicking the structure of the natural substrate. The pyrimidine core, with its hydrogen bond donors and acceptors, is well-suited to mimic the purine (B94841) and pyrimidine bases that are substrates for many enzymes involved in nucleic acid metabolism and cellular signaling. For example, pyrimidine derivatives have been designed to inhibit kinases by mimicking ATP, the phosphate-donating substrate. medwinpublishers.com

Molecular docking studies on related pyrimidine compounds have revealed specific interactions within the enzyme's active site. These interactions often include:

Hydrogen bonds: The amide group in 2-acetamido-6-phenyl-4-pyrimidinone can form crucial hydrogen bonds with amino acid residues in the active site.

Hydrophobic interactions: The phenyl ring is capable of forming hydrophobic and aromatic stacking interactions with nonpolar residues.

Pi-stacking: The aromatic pyrimidine ring can engage in pi-pi stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Receptor Binding and Modulation at the Molecular Level

G-protein coupled receptors (GPCRs) are a large family of cell surface receptors that are common targets for a wide range of drugs. researchgate.net Pyrimidine derivatives have been investigated for their ability to modulate GPCR activity.

To determine the binding affinity of a compound for a specific receptor, radioligand binding assays are a standard method. In these assays, a radiolabeled ligand with known high affinity for the receptor is used. The test compound is then introduced to compete with the radioligand for binding to the receptor. By measuring the displacement of the radioligand, the affinity (often expressed as the inhibition constant, Ki, or the dissociation constant, Kd) of the test compound can be determined.

Table 1: Illustrative Receptor Binding Affinity Data for a Pyrimidine Derivative This table is for illustrative purposes and does not represent data for this compound.

| Receptor Subtype | Test Compound Ki (nM) |

|---|---|

| Adenosine A1 | 150 |

| Adenosine A2A | 85 |

| Adenosine A2B | 25 |

| Adenosine A3 | >1000 |

Upon ligand binding, GPCRs activate intracellular signaling pathways, often leading to changes in the concentration of second messengers like cyclic AMP (cAMP) or inositol (B14025) phosphates. researchgate.net Assays that measure these downstream effects are crucial for determining whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces the basal activity of the receptor).

For example, a compound's effect on cAMP levels can be measured using techniques like ELISA or reporter gene assays. An increase in cAMP would suggest activation of a Gs-coupled receptor, while a decrease would point towards activation of a Gi-coupled receptor. The modulation of these pathways by pyrimidine derivatives can have profound physiological consequences. researchgate.net

Protein-Ligand Interaction Dynamics and Thermodynamics

While static pictures from molecular docking provide valuable insights, the reality of protein-ligand interactions is dynamic. Molecular dynamics (MD) simulations are computational techniques that simulate the movement of atoms and molecules over time, providing a more realistic view of how a ligand interacts with its target protein.

MD simulations can reveal:

The stability of the ligand-protein complex over time.

Key conformational changes in the protein upon ligand binding.

The role of water molecules in mediating interactions.

The free energy of binding, which is a measure of the affinity of the ligand for the protein.

Thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) of binding can be determined experimentally using techniques like isothermal titration calorimetry (ITC). These parameters provide a deeper understanding of the driving forces behind the binding event. For instance, a favorable enthalpic contribution often indicates strong hydrogen bonding and van der Waals interactions, while a favorable entropic contribution can be due to the release of water molecules from the binding site.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to measure real-time biomolecular interactions. It provides quantitative information on the kinetics of binding, including the association rate (kₐ), the dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ). The Kₑ value, calculated as the ratio of kₑ to kₐ, is a measure of the binding affinity between a ligand (such as this compound) and an immobilized macromolecule (the analyte, e.g., a target protein or DNA structure).

While specific SPR data for the direct interaction of this compound is not extensively available in public literature, research on analogous compounds with phenyl-pyrimidinone moieties highlights the utility of this technique. For instance, SPR has been employed to confirm the binding of pyrimidinone-based inhibitors to their target enzymes. Biochemical and SPR experiments have been used to show that certain compounds specifically associate with their intended biological targets. researchgate.net

To illustrate the type of data obtained from an SPR experiment, the following table presents a hypothetical analysis of the binding of this compound to a target protein.

| Parameter | Value | Unit | Description |

| kₐ (Association Rate) | 2.5 x 10⁵ | M⁻¹s⁻¹ | Rate at which the compound binds to the target. |

| kₑ (Dissociation Rate) | 5.0 x 10⁻³ | s⁻¹ | Rate at which the compound dissociates from the target. |

| Kₑ (Dissociation Constant) | 20 | nM | Measure of binding affinity; lower values indicate stronger binding. |

| This table is illustrative and presents hypothetical data for this compound to demonstrate the parameters measured by SPR. |

Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters

Isothermal Titration Calorimetry (ITC) is a biophysical technique that directly measures the heat change associated with a binding event. By titrating a solution of the ligand into a solution containing the macromolecule, ITC can determine the binding affinity (Kₐ, the inverse of Kₑ), the reaction stoichiometry (n), the enthalpy change (ΔH), and the entropy change (ΔS). These thermodynamic parameters provide a complete picture of the binding energetics, revealing the forces that drive the interaction.

The enthalpy change (ΔH) indicates whether the binding is exothermic (heat is released) or endothermic (heat is absorbed), reflecting the formation or breaking of bonds. The entropy change (ΔS) reflects the change in disorder of the system upon binding, often influenced by hydrophobic interactions and conformational changes.

Studies on ureidopyrimidinone systems have utilized thermodynamic analyses to understand their dimerization and aggregation, highlighting the role of hydrogen bonding. researchgate.net For this compound, an ITC experiment would provide critical insights into its binding mechanism. For example, a negative ΔH would suggest strong hydrogen bonding and van der Waals interactions, while a positive ΔS could indicate that hydrophobic interactions are a major driving force.

Below is a hypothetical dataset for the interaction of this compound with a kinase target, as might be determined by ITC.

| Parameter | Value | Unit | Description |

| n (Stoichiometry) | 1.05 | - | Molar ratio of compound to target in the complex. |

| Kₐ (Association Constant) | 5.0 x 10⁷ | M⁻¹ | Measure of binding affinity. |

| ΔG (Gibbs Free Energy) | -10.5 | kcal/mol | Overall energy of binding; negative values indicate spontaneity. |

| ΔH (Enthalpy Change) | -7.2 | kcal/mol | Heat released or absorbed upon binding. |

| TΔS (Entropy Change) | 3.3 | kcal/mol | Change in disorder of the system upon binding. |

| This table is illustrative and presents hypothetical data for this compound to demonstrate the parameters measured by ITC. |

Nucleic Acid (DNA/RNA) Interaction Studies at the Molecular Level

The interaction of small molecules with nucleic acids is a key mechanism for many therapeutic agents. The planar aromatic structure of the phenyl-pyrimidinone core suggests that this compound has the potential to bind to DNA or RNA. Such interactions can interfere with replication, transcription, or other vital cellular processes.

Binding to Specific DNA/RNA Motifs and Structures

Small molecules often exhibit preferential binding to certain DNA sequences (e.g., AT-rich or GC-rich regions) or non-canonical structures like G-quadruplexes, hairpins, or bulges. The design of pyrimidine and fused pyrimidine scaffolds is a known strategy for targeting DNA. acs.org The specific binding preference is dictated by the molecule's shape, charge distribution, and hydrogen bonding capabilities, which allow it to recognize the unique topography and electrostatic potential of different nucleic acid motifs. While direct studies on this compound are limited, research on related structures provides valuable insights.

Intercalation, Groove Binding, or Other Interaction Modes

Small molecules primarily interact with the DNA double helix in two non-covalent ways:

Intercalation: This mode involves the insertion of a planar, aromatic portion of the molecule between the base pairs of the DNA helix. This causes a structural distortion, including the unwinding and lengthening of the helix, which can inhibit the function of enzymes like DNA polymerases and topoisomerases. mdpi.com The planar phenyl ring and pyrimidinone core of the title compound could potentially facilitate this type of interaction. Studies on other pyrimidinone derivatives have explored their potential as DNA intercalators. acs.org

The determination of whether a compound like this compound acts as an intercalator or a groove binder often depends on subtle structural features. Some studies have shown that closely related molecules can switch between these modes, with groove binding sometimes preceding a transition to the more cytotoxic intercalation mode. researchgate.net For thiazolopyrimidine derivatives, it was found that one analog acted as an intercalator while another, with a different side chain, interacted electrostatically with the DNA backbone. mdpi.comresearchgate.net This underscores the importance of the specific substituents on the pyrimidinone scaffold in determining the precise binding mechanism.

Structure Activity Relationship Sar and Rational Design Principles of 2 Acetamido 6 Phenyl 4 Pyrimidinone Analogues

Identification of Key Structural Features for Desired Molecular Interactions

The biological activity of 2-acetamido-6-phenyl-4-pyrimidinone analogues is intricately linked to specific structural motifs that dictate their interactions with biological targets. The pyrimidine (B1678525) core, a privileged scaffold in medicinal chemistry, is a fundamental component found in essential biomolecules like DNA and RNA bases. nih.gov

Key structural features and their influence on activity include:

The Pyrimidinone Core : This heterocyclic ring system is central to the molecule's activity, and its derivatives are known for a wide range of pharmacological effects. researchgate.net The nitrogen atoms at positions 1 and 3 are crucial for forming hydrogen bonds with target proteins. nih.gov

The 2-Acetamido Group : The acetamido group (-NHCOCH₃) at the C2 position plays a significant role in the molecule's interactions. The amide bond can act as both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating strong binding to target enzymes or receptors. nih.gov Modifications to this group can significantly impact activity.

The 6-Phenyl Group : The phenyl ring at the C6 position is a critical feature. Its orientation and substitution pattern can profoundly influence the compound's potency and selectivity. nih.gov The presence of electron-withdrawing or electron-donating groups on the phenyl ring can alter the electronic properties of the entire molecule, thereby affecting its binding affinity. nih.gov For instance, in some series of related compounds, electron-withdrawing groups on the phenyl ring have been shown to enhance anticancer and antimicrobial activities. nih.gov

Substituents on the Phenyl Ring : The position and nature of substituents on the C6-phenyl ring are critical. For example, in a series of pyrido[2,3-d]pyrimidin-7(8H)-ones, variation of substituents on the 6-phenyl ring did not significantly alter the selectivity for c-Src kinase over Wee1 kinase. nih.gov However, in other contexts, such as pyrazolopyrimidines, the presence of hydroxyl and ether groups on the phenyl ring was found to enhance inhibitory activity against soybean 5-lipoxygenase. researchgate.net

A summary of key interactions is presented in the table below:

| Structural Feature | Potential Molecular Interactions | Impact on Activity |

| Pyrimidinone Core | Hydrogen bonding via N1 and N3 atoms, π-π stacking interactions. | Essential for scaffold orientation and anchoring within the binding site. |

| 2-Acetamido Group | Hydrogen bond donor (N-H) and acceptor (C=O). | Crucial for specific binding interactions with target residues. |

| 6-Phenyl Group | Hydrophobic interactions, π-π stacking. | Influences potency and selectivity through steric and electronic effects. |

| Phenyl Substituents | Hydrogen bonding, electrostatic interactions, van der Waals forces. | Modulates binding affinity and can fine-tune the pharmacological profile. |

Strategies for Scaffold Hopping and Bioisosteric Replacements in Pyrimidinone Design

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel, patentable chemotypes with improved pharmacological profiles. These approaches involve replacing the core pyrimidinone structure or its key functional groups with other moieties that retain similar spatial arrangements and electronic properties. bohrium.comacs.orgdtic.mil

Scaffold Hopping:

This strategy involves replacing the central pyrimidinone ring with a different heterocyclic or carbocyclic scaffold while maintaining the essential pharmacophoric features. acs.orgnih.gov The goal is to identify new molecular frameworks that may offer advantages in terms of synthetic accessibility, intellectual property, or ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. dtic.mil For example, a pyrrolotriazinone core has been explored as a potential scaffold in drug design, though it remains an underexplored area. nih.gov The design of pyridine-annulated purines through scaffold hopping from known anticancer agents has also been reported. rsc.org

Bioisosteric Replacements:

Bioisosterism refers to the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties, leading to similar biological activity. bohrium.comacs.org This strategy is extensively used to optimize lead compounds.

Key bioisosteric replacements for the this compound scaffold include:

Amide Bond Bioisosteres : The acetamido group's amide bond can be replaced with other functional groups to improve metabolic stability or alter hydrogen bonding capacity. bohrium.com

Heterocyclic Replacements : The phenyl ring can be replaced with various five- or six-membered heterocyclic rings to explore new interactions and improve properties like solubility. bohrium.com For instance, replacing a chlorobenzyl group with a 6-chloropyrid-3-ylmethyl group maintained activity in a series of mesoionic pyrido[1,2-a]pyrimidinone insecticides, highlighting the importance of the nitrogen atom. bohrium.com Similarly, replacing a pyridine-N-oxide with a 2-difluoromethylpyridine has been shown to be a successful bioisosteric replacement. rsc.org

Ring Opening and Closure : These are strategies to create novel scaffolds by either breaking a ring in the original molecule or forming a new one. dtic.mil

The following table summarizes some bioisosteric replacement strategies:

| Original Group | Bioisosteric Replacement | Rationale |

| Phenyl Ring | Thiophene, Pyridine, Thiazole | Modulate electronic properties, improve solubility, explore new vector spaces for substitution. |

| Acetamido Group | Sulfonamide, Reverse Amide | Alter hydrogen bonding patterns, improve metabolic stability. |

| Pyrimidinone Core | Pyrido[1,2-a]pyrimidinone, Pyrazolo[3,4-d]pyrimidin-4-one | Explore novel chemical space, improve potency and selectivity. acs.orgnih.gov |

Computational-Aided Design and Optimization of Analogues

Computational methods are indispensable tools in the rational design and optimization of this compound analogues. nih.govtandfonline.comnih.gov These in silico techniques provide valuable insights into ligand-target interactions, predict biological activities, and guide the synthesis of more potent and selective compounds.

Molecular Docking: